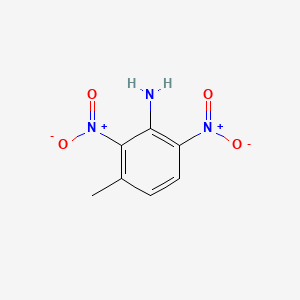

(3-methyl-2,6-dinitrophenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)6(8)7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSINJBSWZJVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220624 | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70343-06-5 | |

| Record name | 3-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70343-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070343065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 2,6 Dinitrophenyl Amine and Analogous Structures

Direct Synthetic Routes to Substituted Dinitrophenylamines

Direct synthesis of substituted dinitrophenylamines primarily relies on two key reaction types: the nitration of aniline (B41778) derivatives and the amination of dinitrophenyl systems.

Nitration Strategies for Aniline Derivatives

The introduction of nitro groups onto an aniline derivative is a fundamental approach to synthesizing dinitrophenylamines. The directing effects of the amino group and other substituents on the aromatic ring play a crucial role in the regioselectivity of the nitration reaction.

A common strategy involves the nitration of a protected aniline derivative, such as an acetanilide, to control the reaction and achieve the desired isomer. For instance, the nitration of m-toluidine (B57737) derivatives can be influenced by the choice of protecting group. Nitration of 3-methylacetanilide with a mixture of nitric acid and sulfuric acid predominantly yields 3-methyl-4-nitroaniline. ulisboa.pt This is because both the acetamido group (+R effect) and the methyl group (+I effect) favor nitration at the 4-position. ulisboa.pt In contrast, using a less activating succinimide (B58015) protecting group on m-toluidine leads to an increased yield of 3-methyl-6-nitroaniline, as the weaker directing effect of the succinimide group allows the methyl group's influence to become more significant. ulisboa.pt

The reaction conditions, including the nitrating agent and solvent, also significantly impact the product distribution. Nitration of aromatic amines can be carried out using nitric acid in conjunction with sulfuric acid, acetic acid, or other solvents like dichloromethane. ulisboa.ptaiche.org Alternative nitrating agents, such as metal nitrates, have also been employed. orgsyn.org The use of different nitrating systems can alter the isomer ratios obtained. ulisboa.pt

Table 1: Product Distribution in the Nitration of m-Toluidine Derivatives ulisboa.pt

| Starting Material | Nitration Product(s) | Yield (%) |

| 3-Methylacetanilide | 3-Methyl-4-nitroaniline | 91 |

| N-(3-Methylphenyl)succinimide | 3-Methyl-6-nitroaniline | 62 |

| N-(3-Methylphenyl)succinimide | 3-Methyl-4-nitroaniline | 36 |

Following nitration, the protecting group is typically removed by hydrolysis to yield the final dinitrophenylamine product. ulisboa.pt

Amination Reactions in Dinitrophenyl Systems

An alternative to nitrating an existing aniline is the direct amination of a dinitrobenzene derivative. This involves a nucleophilic aromatic substitution (SNAr) reaction where an amine displaces a suitable leaving group, or in some cases a hydrogen atom, on the dinitrophenyl ring.

The reaction of 1,3-dinitrobenzene (B52904) and its substituted derivatives with amines can lead to the formation of dinitroanilines. researchgate.net For example, the oxidative amination of 1,3-dinitrobenzene with various alkylamines in the presence of potassium permanganate (B83412) can produce N-alkyl-2,4-dinitroanilines. researchgate.net The steric bulk of the amine can influence the reaction, with bulkier amines sometimes leading to lower yields or preventing the formation of bis-amino products. researchgate.net

Recent advancements have focused on developing more versatile and regioselective C-H amination methods. A transition-metal-free strategy for the amination of nitrobenzenes has been reported, enabling the synthesis of 4-nitro-N-arylamines through a C(sp²)-H/N-H cross-coupling reaction. nih.gov This method demonstrates high efficiency for a wide range of primary and secondary arylamines as well as aliphatic amines, with excellent functional group tolerance and exclusive para-selectivity. nih.gov The mechanism is proposed to involve the generation of nitrogen radicals and their subsequent recombination with a nitrobenzene (B124822) complex radical. nih.gov

Derivatization and Functionalization Approaches

Once a dinitrophenylamine scaffold is obtained, it can be further modified through various derivatization and functionalization reactions to introduce new chemical properties.

N-Alkylation and N-Acylation of Dinitrophenylamines

The amino group of dinitrophenylamines, while weakly nucleophilic due to the electron-withdrawing nitro groups, can undergo N-alkylation and N-acylation reactions. researchgate.net Conventional methods for these transformations using alkyl or acyl halides can be challenging. researchgate.net However, the use of ultrasound irradiation has been shown to significantly improve the yields and shorten the reaction times for the N-alkylation and N-acylation of 2,4-dinitrophenylamine in the presence of sodium hydride. researchgate.net

A variety of alkylating and acylating agents can be employed in these reactions. For example, N-alkylation can be achieved with alkyl halides, while N-acylation can be performed with acyl halides or anhydrides. researchgate.net The choice of solvent and base is also critical for the success of these reactions.

Table 2: Ultrasound-Assisted N-Alkylation and N-Acylation of 2,4-Dinitrophenylamine researchgate.net

| Reagent | Product | Yield (%) |

| Propyl iodide | N-Propyl-2,4-dinitrophenylamine | High |

| Acetyl chloride | N-Acetyl-2,4-dinitrophenylamine | High |

Alternative N-alkylation methods include the use of environmentally benign reagents like dimethyl carbonate (DMC) with a bimetallic catalyst. nih.gov This approach allows for the selective N-methylation of various amines. nih.gov

Mannich Reactions and Related Aminomethylation

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. byjus.comorganic-chemistry.org This reaction can be used to introduce an aminomethyl group onto a suitable substrate. While direct Mannich reactions on dinitrophenylamines are not extensively documented, the principles of this reaction are relevant to the functionalization of related aromatic systems.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. byjus.comwikipedia.org The compound with the active hydrogen then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. byjus.comwikipedia.org The reaction is often catalyzed by acid or base. wikipedia.org The Mannich reaction has been widely applied in the structural modification of natural products and the synthesis of various pharmaceuticals. nih.gov

Formation of Hydrazone Derivatives from Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a well-known reagent used for the characterization of aldehydes and ketones. wikipedia.orgijsrst.com It reacts with the carbonyl group of these compounds to form highly crystalline 2,4-dinitrophenylhydrazone derivatives, which typically have sharp melting points. wikipedia.orgijsrst.com This reaction is a condensation reaction, involving the nucleophilic addition of the amino group of DNPH to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The formation of hydrazones is a versatile reaction that can be applied to a wide range of aldehydes and ketones. ijsrst.comwikipedia.org The resulting hydrazones can sometimes be used as intermediates for further synthetic transformations. For instance, hydrazones can be converted to azines, which are precursors for the synthesis of pyrazoles. wikipedia.org The reaction conditions for hydrazone formation are generally mild, often involving dissolving the carbonyl compound and DNPH in a suitable solvent like ethanol (B145695) with a catalytic amount of acid. ijsrst.comnih.gov

Exploration of Novel Synthetic Pathways and Intermediate Derivatization Methods

The synthesis of ortho-nitroanilines is a critical step in the production of many chemical products. While traditional methods like the direct nitration of anilines or the ammonolysis of chlorodinitrobenzenes are common, they often suffer from issues with regioselectivity and harsh reaction conditions. orgsyn.org A novel area of exploration involves the use of cyclic carbamates as potential precursors or synthons.

Cyclic carbamates are versatile molecules, and their synthesis often involves the reaction of amino alcohols with phosgene (B1210022) or its equivalents, or more recently, through CO2 capture. nih.govepa.gov A particularly green approach involves the ring-opening of cyclic carbonates with unprotected amino acids in water, which can produce highly functionalized carbamates. rsc.org This reaction proceeds selectively, with aminolysis being favored over hydrolysis under optimized conditions, yielding carbamates with various functional groups. rsc.org

While the direct synthesis of o-nitroanilines using cyclic carbamates as a key reactant is not yet a widely established method in published literature, the underlying chemistry offers potential pathways. For instance, a hypothetical route could involve the synthesis of a carbamate-protected aminophenol, followed by nitration and subsequent deprotection. The carbamate (B1207046) group's stability and its role as a directing group could offer advantages in controlling the regioselectivity of the nitration step. A one-step method for producing benzimidazoles from o-nitroanilines via reductive cyclization highlights the reactivity of the ortho-nitro-amino moiety, which could be harnessed in novel synthetic designs. organic-chemistry.org

The table below summarizes conditions for a related green synthesis of carbamates from cyclic carbonates, illustrating the mild conditions that could potentially be adapted for new synthetic routes involving amine precursors.

Table 1: Synthesis of Carbamates via Ring-Opening of Cyclic Carbonates with Glycine This table is generated based on data from a study on carbamate synthesis and is presented here to illustrate potential reaction conditions.

| Cyclic Carbonate Substrate | Reaction Time | Yield (%) |

| Vinyl ethylene (B1197577) carbonate | 2 hours | >99 |

| Glyceryl carbonate | 2 hours | >99 |

| Propylene carbonate | 24 hours | >99 |

| Ethylene carbonate | 24 hours | 93 |

| Data sourced from a study on the ring-opening of cyclic carbonates with unprotected α-amino acids in water. rsc.org |

Stereoselective Synthesis

For dinitroaniline analogs that possess chiral centers, stereoselective synthesis is crucial for producing a single desired enantiomer or diastereomer. The biological activity of chiral molecules, including pesticides, can be highly dependent on their stereochemistry. digitellinc.com Asymmetric synthesis can be achieved through several key strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

In the context of synthesizing analogs of (3-methyl-2,6-dinitrophenyl)amine, a chiral center could be introduced via an alkyl or aryl substituent on the amine nitrogen or on the aromatic ring. For example, the synthesis of a chiral analog would require a stereocontrolled reaction, such as a diastereoselective amination or a catalytic asymmetric alkylation. nih.gov The development of stereoselective routes for complex molecules often involves the careful design of multi-step syntheses that control the formation of each stereocenter. youtube.comelsevierpure.comrsc.org For instance, the synthesis of chiral 1,2- and 1,3-diols has been achieved through the temporary masking of a diol group, which directs a subsequent C(sp³)-H functionalization step with high diastereoselectivity. nih.gov Similar principles could be applied to the synthesis of complex dinitroaniline derivatives. nih.govnih.gov

Isotopic Labeling

Isotopic labeling is an indispensable tool for tracking the metabolic fate of compounds, elucidating reaction mechanisms, and for quantitative analysis using mass spectrometry. nih.gov Stable isotopes such as ²H (deuterium), ¹³C, and ¹⁵N are commonly incorporated into molecules of interest. nih.gov

For (3-methyl-2,6-dinitrophenyl)amine and its analogs, isotopic labels can be introduced in several ways:

¹⁵N-Labeling: The amine group can be labeled using ¹⁵N-enriched ammonia (B1221849) or a corresponding ¹⁵N-labeled amine in a nucleophilic aromatic substitution reaction.

¹³C-Labeling: ¹³C atoms can be incorporated into the aromatic ring by starting with a ¹³C-labeled benzene (B151609) derivative. The methyl group can also be labeled using a ¹³C-labeled methylating agent.

Deuterium (B1214612) (²H) Labeling: Deuterium can be introduced onto the aromatic ring through electrophilic substitution using deuterated acid or onto alkyl side chains using deuterated reagents. Recent advances include electrocatalytic methods for site-selective deuteration using D₂O as the deuterium source. acs.org

These labeling strategies are crucial for metabolic studies of dinitroaniline herbicides to understand their environmental persistence and degradation pathways. acs.org Reverse labeling, where an unlabeled precursor is introduced into a system growing on fully labeled media, is another advanced technique used to study biosynthesis and metabolism. utoronto.ca

The chemical industry is increasingly focused on developing "green" synthetic processes that minimize waste, avoid hazardous solvents and reagents, and are more energy-efficient. researchgate.netresearchgate.net For the synthesis of dinitroanilines, this involves moving away from traditional methods that often use large quantities of strong acids and organic solvents.

An exemplary green process has been developed for the synthesis of 2,6-dibromo-4-nitroaniline (B165464), a key intermediate for azo dyes. rsc.org This method utilizes a bromide-bromate salt mixture in an aqueous acidic medium, completely avoiding the use of organic solvents. Key features of this environmentally friendly protocol are outlined below.

Table 2: Key Features of a Green Synthesis for a Substituted Nitroaniline This table is based on data for the synthesis of 2,6-dibromo-4-nitroaniline and illustrates principles applicable to other nitroaniline syntheses.

| Feature | Description | Advantage |

| Solvent | Water | Eliminates volatile organic compounds (VOCs); non-toxic and non-flammable. |

| Reagents | NaBr/NaBrO₃ salts | Safer alternative to handling elemental bromine. |

| Conditions | Ambient temperature | Reduces energy consumption compared to reactions requiring heating. |

| Workup | Simple filtration | Minimizes waste and simplifies product isolation. |

| Recyclability | Aqueous filtrate recycled | The aqueous acidic filtrate can be recycled multiple times without significant loss of product yield or purity. |

| Data sourced from a study on the green process development for 2,6-dibromo-4-nitroaniline. rsc.org |

These principles—using water as a solvent, employing safer reagents, conducting reactions at ambient temperature, and recycling reaction media—provide a framework for developing more sustainable synthetic routes for (3-methyl-2,6-dinitrophenyl)amine and other dinitroaniline compounds.

Computational and Theoretical Investigations of 3 Methyl 2,6 Dinitrophenyl Amine

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (3-methyl-2,6-dinitrophenyl)amine. These calculations are crucial for understanding intermolecular interactions and electronic polarization. nih.gov

DFT methods, such as B3LYP and B3PW91, have been successfully employed to optimize the molecular geometries and analyze the electronic structures of similar nitro-containing aromatic compounds. researchgate.netepstem.net For instance, in the study of 2-amino-3-nitro-6-methyl pyridine, a related compound, quantum chemical calculations have been used to determine its molecular structure, electronic, and thermodynamic properties. journalijar.com Such calculations often involve the use of basis sets like 6-311G(d,p) to achieve a high level of accuracy. epstem.net

The reactivity of these compounds can be inferred from the calculated electronic properties. For example, the distribution of Mulliken atomic charges can identify the most reactive sites within the molecule. epstem.net In a study of a dichlorophenyl-acrylamide dimer, the oxygen atom of the nitro group was found to possess the most negative charge, indicating its high electronegativity and potential as a reactive site. nih.gov Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor of chemical reactivity and stability. researchgate.net

Conformational Analysis and Intramolecular Interactions

The conformation and internal bonding of (3-methyl-2,6-dinitrophenyl)amine and its analogs are significantly influenced by intramolecular interactions, particularly hydrogen bonding.

Characterization of Intramolecular Hydrogen Bonding in N-Alkyl-o-nitroanilines

The strength of these intramolecular hydrogen bonds can be modulated by the electronic nature of substituents on the aniline (B41778) ring. escholarship.org In a series of 4-anilino-5-fluoroquinazolines, it was found that electron-withdrawing groups on the aniline ring lead to a more acidic NH proton, resulting in a stronger hydrogen bond. escholarship.org

Dihedral Angle Analysis and Conformational Flexibility

The conformation of nitroaniline derivatives is also defined by the dihedral angles between the nitro groups and the aromatic ring. In some structures, the nitro group can be twisted out of the plane of the ring. researchgate.net For example, in methyl 2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]acetate, the methylacetate and dichloroanilinic groups are oriented at significant dihedral angles to the dinitro-substituted benzene (B151609) ring. consensus.app This twisting can be a result of steric hindrance and electrostatic repulsion between adjacent groups. escholarship.org

Simulation of Reaction Pathways and Transition States

Computational simulations are powerful tools for investigating the reaction mechanisms of nitroaromatic compounds. Reactive molecular dynamics simulations, using force fields like ReaxFF, have been employed to study the thermal decomposition of related molecules such as 3-methyl-2,6-dinitrophenol (B11957059). nih.gov These simulations can identify key intermediate and final products, providing insights into the reaction pathways. nih.gov For example, the pyrolysis of 3-methyl-2,6-dinitrophenol was found to proceed through several intermediate products, with H₂O being the first and most abundant final product. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. Methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate NMR isotropic shift values (¹H-NMR and ¹³C-NMR). epstem.net

The calculated vibrational wavenumbers from DFT can be scaled to match experimental IR spectra, with scaling factors used to account for anharmonicity in the real system. nih.gov Similarly, theoretical electronic absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be correlated with experimental UV-Vis spectra to identify electronic transitions, such as n → π*. nih.gov The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model. nih.govepstem.net

Structure-Reactivity Relationship Predictions via Computational Descriptors

Computational descriptors derived from quantum chemical calculations are valuable for predicting the structure-reactivity relationships of molecules. The HOMO-LUMO energy gap, for instance, is a critical descriptor for assessing the stability and reactivity of energetic materials. researchgate.net

Other descriptors, such as the charge on the nitro group (-QNO₂), can be correlated with detonation properties like detonation velocity and pressure. researchgate.net These quantitative structure-property relationships are essential in the design of new materials with specific desired characteristics.

Data Tables

Table 1: Calculated Properties of Related Nitroaromatic Compounds

| Compound | Method/Basis Set | Property | Calculated Value |

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate | DFT/B3LYP (DMSO) | ¹³C NMR R² | 0.9951 epstem.net |

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate | DFT/B3PW91 (DMSO) | ¹³C NMR R² | 0.9955 epstem.net |

| 3-(2,6-dichlorophenyl)-acrylamide dimer | TD-DFT/B3LYP/6-31G(d,p) | λmax (gas phase) | 282.95 nm (n → π*) nih.gov |

| 2-imino-thiazolidinone | M062X/6-31G** (SMD) | pKₐ | 12.47 nih.gov |

Advanced Analytical Methodologies for 3 Methyl 2,6 Dinitrophenyl Amine Characterization

Chromatographic Separation Techniques

Chromatography is essential for separating (3-methyl-2,6-dinitrophenyl)amine from complex mixtures, which may contain isomers, precursors, or degradation products. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility and polar nature of (3-methyl-2,6-dinitrophenyl)amine, direct analysis by Gas Chromatography (GC) is challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability. Acylation is a common derivatization strategy for amines, where the active hydrogens of the amine group are replaced with a non-polar functional group. nih.govnih.gov Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are used to create perfluoroacyl derivatives, which are more volatile and exhibit excellent chromatographic properties. nih.gov

The GC-MS analysis of these derivatives allows for effective separation on non-polar capillary columns. The subsequent mass spectrometry detection provides high selectivity and sensitivity, enabling the differentiation of isomers based on their unique fragmentation patterns. nih.gov The fragmentation of the alkyl carbon-nitrogen bond in the derivatives yields characteristic hydrocarbon fragments that are crucial for structural confirmation. nih.gov

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized Nitroanilines

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., RTX-5) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of polar, non-volatile nitroaromatic compounds. researchgate.netresearchgate.netresearchgate.net This method offers high sensitivity and selectivity, making it ideal for detecting (3-methyl-2,6-dinitrophenyl)amine in environmental samples without the need for derivatization. researchgate.net Reversed-phase chromatography is typically employed, using columns such as C18 or phenyl-based phases to separate the analyte from matrix interferences.

Electrospray ionization (ESI) is the most common ionization source, often operated in the negative ion mode, which is highly effective for electronegative nitro-compounds. researchgate.net In tandem MS, Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. researchgate.net This process significantly reduces background noise and enhances detection limits. High-Resolution Mass Spectrometry (HRMS) can further provide accurate mass measurements, allowing for the determination of the elemental composition of the analyte and its metabolites or degradation products, which is crucial for impurity profiling. americanpharmaceuticalreview.commdpi.com

Table 2: Typical LC-MS/MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragments resulting from the loss of NO₂ or other groups |

High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of nitroaromatic compounds. researchgate.netnih.gov These compounds possess strong chromophores, specifically the nitro groups attached to the aromatic ring, which results in significant UV absorbance, typically around 254 nm. This makes HPLC-UV a reliable technique for routine analysis and quality control.

The separation is commonly achieved on a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Isocratic or gradient elution can be used depending on the complexity of the sample matrix. researchgate.net Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard, using an external calibration curve. researchgate.net While less sensitive than LC-MS, HPLC-UV provides sufficient accuracy and precision for many applications. cdc.gov

Table 3: General HPLC-UV Conditions for Quantitative Nitroaniline Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled at 30 °C |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of (3-methyl-2,6-dinitrophenyl)amine, providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. Although specific spectral data for (3-methyl-2,6-dinitrophenyl)amine is not widely published, the expected chemical shifts can be predicted based on data from analogous structures like dinitrotoluidines and nitroanilines. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The two aromatic protons would appear as singlets or a complex pattern in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the two nitro groups. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). The amine protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbons attached to the nitro groups being the most downfield. The methyl carbon would appear at a much higher field (around δ 15-20 ppm). nih.govresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower sensitivity, can provide direct information about the electronic environment of the nitrogen atoms in the amine and nitro groups. The nitro group nitrogens would have significantly different chemical shifts compared to the amine nitrogen.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (3-methyl-2,6-dinitrophenyl)amine *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 (s, 3H) | ~18 |

| NH₂ | variable, broad | - |

| C1-NH₂ | - | ~145 |

| C2-NO₂ | - | ~148 |

| C3-CH₃ | - | ~135 |

| C4-H | ~8.0 (d, 1H) | ~125 |

| C5-H | ~7.8 (d, 1H) | ~123 |

| C6-NO₂ | - | ~140 |

*Note: These are estimated values based on data for structurally similar compounds. Actual values may vary. s=singlet, d=doublet

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. nih.gov For (3-methyl-2,6-dinitrophenyl)amine, these techniques can confirm the presence of the amine (N-H), nitro (N-O), methyl (C-H), and aromatic (C=C) functional groups. nih.govresearchgate.net

The key vibrational modes include:

N-H Stretching: The amine group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

NO₂ Stretching: The two nitro groups give rise to strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is typically found around 1520-1560 cm⁻¹, and the symmetric stretch is found around 1340-1370 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Table 5: Characteristic Vibrational Frequencies for (3-methyl-2,6-dinitrophenyl)amine

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 2980 - 2870 | Aliphatic C-H Stretch | Methyl (-CH₃) |

| 1620 - 1580 | N-H Bending (Scissoring) | Amine (-NH₂) |

| 1560 - 1520 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1600 - 1450 | Aromatic C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within (3-methyl-2,6-dinitrophenyl)amine. The molecule's structure, featuring a benzene (B151609) ring substituted with two nitro groups and an amine group, gives rise to characteristic absorption bands. The interaction and conjugation between the aromatic π-system and the lone pairs of the amino group (-NH₂) and the nitro groups (-NO₂) are the primary determinants of its UV-Vis spectrum.

The electronic transitions are primarily of two types:

π → π* transitions: These high-energy transitions occur within the aromatic ring and are intensified by the nitro substituents. They typically result in strong absorption bands.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro groups) to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The conjugation between the nitro groups' π systems and the benzene ring significantly impacts the electronic spectra. epa.gov The presence of the amino group, a strong electron-donating group, and the two nitro groups, powerful electron-withdrawing groups, leads to a complex spectrum. Similar dinitrophenyl derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), exhibit strong absorption maxima in the 355-360 nm range, which is attributed to the excited resonance state of the molecule in solution. researchgate.net It is anticipated that (3-methyl-2,6-dinitrophenyl)amine would display absorption bands in a similar region due to its analogous electronic structure.

Table 1: Expected Electronic Transitions for (3-methyl-2,6-dinitrophenyl)amine

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Aromatic ring π → π | Shorter Wavelength (UV) | High |

| n → π | Amino group non-bonding (n) → Aromatic π | Longer Wavelength (UV-Vis) | Low to Medium |

| n → π | Nitro group non-bonding (n) → Aromatic π | Longer Wavelength (UV-Vis) | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of (3-methyl-2,6-dinitrophenyl)amine through its fragmentation pattern. The molecular formula of the compound is C₇H₇N₃O₄, corresponding to a monoisotopic mass of approximately 197.04 g/mol . nih.govchemspider.com In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 197.

The fragmentation of (3-methyl-2,6-dinitrophenyl)amine is governed by its functional groups. Aromatic compounds are known to produce relatively stable molecular ions. libretexts.org The fragmentation pathways for amines are often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For nitroaromatic compounds, characteristic losses of nitro-group-related fragments are common.

Key expected fragmentation pathways include:

Loss of a nitro group: A peak at m/z 151 ([M-NO₂]⁺), resulting from the cleavage of a C-N bond.

Loss of a hydroxyl radical: An ortho-nitro group can facilitate the loss of OH (mass 17), a phenomenon observed in some aromatic nitro-compounds.

Loss of the methyl group: A fragment at m/z 182 ([M-CH₃]⁺).

Complex rearrangements: Subsequent losses of neutral molecules like CO, NO, or HCN from primary fragments can lead to a series of smaller ions that help confirm the structure.

Table 2: Predicted Mass Spectrometry Fragments for (3-methyl-2,6-dinitrophenyl)amine

| m/z (Mass/Charge) | Proposed Ion Fragment | Neutral Loss |

| 197 | [C₇H₇N₃O₄]⁺˙ (Molecular Ion) | - |

| 182 | [C₆H₄N₃O₄]⁺ | CH₃ |

| 167 | [C₇H₅N₂O₃]⁺ | NO + H₂ |

| 151 | [C₇H₇N₂O₂]⁺ | NO₂ |

| 121 | [C₇H₇N]⁺˙ | 2xNO₂ |

| 105 | [C₇H₅O]⁺ | Multiple/Rearrangement |

| 91 | [C₆H₅N]⁺˙ or [C₇H₇]⁺ | Multiple/Rearrangement |

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a cornerstone microanalytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of (3-methyl-2,6-dinitrophenyl)amine. This method provides the empirical formula of the compound, and when combined with molecular weight data from mass spectrometry, confirms its molecular formula. researchgate.net The technique relies on the complete combustion of a small, precisely weighed sample, after which the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

For a pure sample of (3-methyl-2,6-dinitrophenyl)amine (C₇H₇N₃O₄), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The results of experimental analysis are typically compared against these theoretical values, with close agreement (usually within ±0.4%) serving as a key indicator of sample purity. elementalmicroanalysis.com

Table 3: Theoretical vs. Experimental Elemental Composition of C₇H₇N₃O₄

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 42.65 | 42.5 - 42.8 |

| Hydrogen (H) | 3.58 | 3.5 - 3.7 |

| Nitrogen (N) | 21.31 | 21.2 - 21.5 |

| Oxygen (O) | 32.46 | 32.2 - 32.7 |

| Oxygen content is often determined by difference. |

Development of Advanced Detection and Quantification Methods in Environmental and Reaction Matrices

The detection and quantification of (3-methyl-2,6-dinitrophenyl)amine in complex matrices, such as environmental samples (water, soil) or reaction mixtures, require robust and sensitive analytical methods. Due to its structural similarity to other regulated nitroaromatic compounds like trinitrotoluene (TNT) and its derivatives, established analytical protocols can be readily adapted.

Standard methods for analyzing nitroaromatics in environmental samples often involve a sample preparation step followed by chromatographic separation and detection. nih.gov

Sample Preparation: For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove interfering matrix components. For soil and sediment, solvent extraction (e.g., with acetonitrile) is employed. nih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a primary technique. nih.gov Gas Chromatography (GC) is also suitable, particularly for its high resolution. nih.gov

Detection:

HPLC-UV: Given the strong UV absorbance of nitroaromatics, HPLC with a UV detector is a common, reliable, and cost-effective method. nih.gov

GC-ECD: A Gas Chromatograph coupled with an Electron Capture Detector (ECD) offers very high sensitivity for electrophilic compounds like nitroaromatics.

Mass Spectrometry (MS): Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) provides the highest degree of selectivity and confident identification, allowing for both quantification and structural confirmation.

Emerging research focuses on developing faster and more sensitive detection systems. These include the use of fluorescent chemosensors and quantum dot-based probes that can detect trace amounts of nitroaromatic explosives, often with visual signal outputs. acs.org Furthermore, biological detection methods, utilizing transcriptional regulators that respond to specific nitroaromatic compounds, represent a potential future avenue for in-situ environmental monitoring. epa.gov

Environmental Fate and Biotransformation of 3 Methyl 2,6 Dinitrophenyl Amine Analogs

Abiotic Transformation Processes in Environmental Compartments

Abiotic processes, including photolysis and hydrolysis, play a role in the natural attenuation of DNTs and their derivatives in the environment. These transformations are highly dependent on environmental conditions such as sunlight exposure and pH.

Photolysis is a primary mechanism for the degradation of DNTs in oxygenated surface waters. epa.gov Exposure to sunlight can break down these compounds into various degradation products. epa.govcdc.govcdc.gov The rate of photodegradation is influenced by factors such as water clarity, latitude, and season.

Research has shown that the photolytic half-lives of DNTs in sunlit natural waters can range from 3 to 10 hours, compared to a half-life of 43 hours in distilled water. cdc.gov Estimated environmental half-lives vary significantly with sunlight conditions, from approximately 1.8 days in summer to 11.5 days in winter. cdc.gov In a study using simulated solar radiation in a seawater solution, 2,6-DNT was reduced by 89% within 24 hours and was fully degraded after 72 hours. epa.gov The photodegradation of analogous nitroaromatic compounds, such as 2,4-dinitroanisole (B92663) (DNAN), has been shown to yield intermediates like 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol, suggesting that photolysis of dinitrotoluene derivatives may involve similar hydroxylation and denitration steps. nih.gov

Table 1: Photodegradation Rates of Dinitrotoluene (DNT) Analogs

| Compound | Condition | Half-life / Degradation Rate | Source(s) |

| DNTs | Sunlit Natural Waters | 3–10 hours | cdc.gov |

| DNTs | Distilled Water | 43 hours | cdc.gov |

| 2,6-DNT | Seawater (Simulated Solar Radiation) | 89% degradation in 24 hours | epa.gov |

Under typical environmental pH conditions, the rate of hydrolysis for DNTs is considered negligible. cdc.gov Studies on the analog 2,4-dinitroanisole (DNAN) also found that its hydrolysis under environmental conditions was insignificant. nih.gov However, hydrolysis can become a significant degradation pathway under specific, non-neutral conditions. While not a common environmental process, alkaline hydrolysis is recognized as a potential treatment technology for DNT-contaminated waste. epa.gov This suggests that in highly alkaline environments, the chemical breakdown of the dinitrophenyl ring structure can be accelerated.

Biotic Transformation and Biodegradation Pathways

The biotransformation of (3-methyl-2,6-dinitrophenyl)amine and its parent compounds by microorganisms is a critical process influencing their persistence and toxicity in the environment. Biodegradation can occur under both aerobic and anaerobic conditions, involving a variety of microbial species and enzymatic pathways. epa.govepa.gov

Microbial degradation of DNTs has been observed in various environmental settings, including soil, groundwater, and activated sludge. epa.govcdc.gov The pathways and efficiency of degradation differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments.

Anaerobic Degradation: Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the sequential reduction of the nitro groups. nih.gov This process is carried out by a range of anaerobic bacteria, including species of Clostridium and Desulfovibrio. nih.govacs.org Studies with Clostridium acetobutylicum have shown the rapid transformation of 2,6-DNT, leading to the formation of amino derivatives. cdc.govacs.org The half-life of 2,6-DNT in non-acclimated anaerobic sewage has been reported to be 28 days. cdc.gov In contrast, some studies observed no loss of the compound under aerobic conditions over the same period. cdc.gov Gut microbiota have also been shown to metabolize 2,6-dinitrotoluene (B127279) into reduced metabolites. acs.org

Aerobic Degradation: In aerobic environments, bacteria can employ different strategies to degrade nitroaromatic compounds. Some bacteria utilize reductive pathways similar to those in anaerobic microbes. However, a key aerobic pathway involves an initial oxidative attack on the aromatic ring by dioxygenase enzymes, which can lead to the removal of nitro groups as nitrite (B80452) and eventual ring cleavage. nih.govnih.govnih.gov Pseudomonas species have been identified that can use 2,4-DNT as a sole source of carbon and energy, mineralizing the compound with a stoichiometric release of nitrite. nih.gov Strains of Burkholderia and Alcaligenes have also been isolated that are capable of degrading 2,6-DNT, though growth can be slow. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading DNTs. nih.govnih.gov

Table 2: Microbial Degradation of Dinitrotoluene (DNT) Analogs

| Organism/System | Compound | Condition | Key Findings | Source(s) |

| Clostridium acetobutylicum | 2,6-DNT | Anaerobic | Rapid transformation to hydroxylamino and amino derivatives. | cdc.govacs.org |

| Non-acclimated Sewage | 2,6-DNT | Anaerobic | 28-day half-life. | cdc.gov |

| Activated Sludge | 2,4-DNT | Anaerobic | Complete biotransformation within 14 days. | cdc.gov |

| Pseudomonas sp. | 2,4-DNT | Aerobic | Mineralization with nitrite release; used as sole carbon and energy source. | nih.gov |

| Burkholderia sp. JS863 | 2,6-DNT | Aerobic | Slow growth accompanied by nitrite release. | nih.gov |

| Phanerochaete chrysosporium | DNTs, TNT | Aerobic | Extensive degradation and mineralization. | nih.govnih.gov |

| Munitions-Contaminated Soil Microorganisms | 2,4- & 2,6-DNT | Mixed | Transformation to amino-nitro intermediates within 70 days. | epa.govcdc.gov |

The biodegradation of nitroaromatic compounds is mediated by specific enzymes that catalyze the initial steps of transformation. The type of enzyme involved often dictates the subsequent degradation pathway.

Nitroreductases: These are typically flavoenzymes that use NAD(P)H as a cofactor to catalyze the reduction of nitro groups. researchgate.net The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. researchgate.netresearchgate.net Nitroreductases are common in anaerobic bacteria and are responsible for the initial steps in the reductive pathway of DNT degradation. nih.govacs.org While many nitroreductases only reduce the substrate to the hydroxylamine stage, some, like an enzyme from Bacillus tequilensis, can achieve complete reduction to the primary amine. researchgate.net

Dioxygenases and Monooxygenases: In aerobic bacteria, oxygenase enzymes can initiate degradation by attacking the aromatic ring directly. nih.gov

Dioxygenases incorporate both atoms of molecular oxygen into the substrate. For example, a dioxygenase from a Pseudomonas sp. attacks 2,4-DNT to form 4-methyl-5-nitrocatechol (B15798), releasing the first nitro group as nitrite. nih.gov

Monooxygenases insert a single oxygen atom, which can also lead to the elimination of a nitro group. nih.gov The degradation of 2,4-DNT involves a monooxygenase that converts the 4-methyl-5-nitrocatechol intermediate into 2-hydroxy-5-methylquinone. nih.gov

Table 3: Key Enzymes in the Degradation of Dinitrotoluene (DNT) Analogs

| Enzyme Class | Specific Enzyme/Activity | Function | Organism/Pathway | Source(s) |

| Nitroreductase | NAD(P)H-dependent flavoenzymes | Reduction of -NO₂ group to -NHOH and -NH₂ | Clostridium, Bacillus, Anaerobic pathways | acs.orgresearchgate.netresearchgate.net |

| Dioxygenase | DNT Dioxygenase | Initial oxidative attack, ring hydroxylation, and nitrite release | Pseudomonas sp., Burkholderia sp., Aerobic pathways | nih.govnih.govnih.gov |

| Monooxygenase | 4M5NC Monooxygenase | Hydroxylation and transformation of catechol intermediates | Burkholderia sp., Aerobic pathways | nih.govnih.gov |

The degradation of DNTs results in a series of intermediate compounds, the nature of which depends on the metabolic pathway. The compound (3-methyl-2,6-dinitrophenyl)amine (3-amino-2,6-dinitrotoluene) is itself a potential transformation product arising from the reduction of a related trinitrotoluene compound or further transformation of other dinitrotoluene isomers. The pathways for the more common 2,6-DNT provide a model for its formation and subsequent fate.

Anaerobic Reductive Pathway: The anaerobic transformation of 2,6-DNT by Clostridium acetobutylicum proceeds through the following steps:

2,6-Dinitrotoluene is first reduced to 2-hydroxylamino-6-nitrotoluene . acs.org

This is followed by a second reduction to form 2,6-dihydroxylaminotoluene . acs.org

A minor pathway involves the formation of 2-amino-6-nitrotoluene . acs.org

The main pathway continues with the reduction of the dihydroxylamino intermediate to produce the final stable product, 2,6-diaminotoluene . acs.org

Aerobic Oxidative Pathway: The aerobic pathway for DNTs, particularly 2,4-DNT and 2,6-DNT, involves initial oxidation and subsequent ring cleavage:

2,4-Dinitrotoluene (B133949) is attacked by a dioxygenase to yield 4-methyl-5-nitrocatechol and nitrite. nih.govnih.gov

Similarly, 2,6-Dinitrotoluene degradation can produce the intermediate 3-methyl-4-nitrocatechol . nih.gov

The catechol intermediates are further oxidized by monooxygenases. For the 2,4-DNT pathway, this leads to 2-hydroxy-5-methylquinone , which is then reduced to 2,4,5-trihydroxytoluene before the aromatic ring is cleaved. nih.gov

The formation of various amino- and hydroxylamino-derivatives highlights the complexity of DNT biotransformation. cdc.gov The compound (3-methyl-2,6-dinitrophenyl)amine would be an intermediate in pathways involving the reduction of trinitrotoluene or the amination of a dinitrophenol analog, and its own environmental fate would likely involve further reduction of the remaining nitro group or potential polymerization in soil.

Environmental Mobility and Distribution in Diverse Media

The environmental transport and partitioning of (3-methyl-2,6-dinitrophenyl)amine and its analogs are governed by their physicochemical properties and interactions with various environmental compartments. As aromatic amine compounds, they are generally expected to be found primarily in the hydrosphere if released into the environment. acs.org The presence of an amino group in their structure typically imparts relatively high polarity and moderate-to-high water solubility. acs.org

The mobility of these compounds is significantly influenced by the functional groups attached to the aromatic ring. For instance, studies on analogs like 2,4-dinitroanisole (DNAN) show that the successive replacement of nitro (-NO2) groups with amino (-NH2) groups drastically alters key properties. nih.gov This transformation generally increases aqueous solubility and decreases the octanol-water partition coefficient (logKow), suggesting a higher affinity for water and potentially greater mobility in aqueous systems. nih.gov

Leaching Potential and Groundwater Contamination Pathways

The structural characteristics of (3-methyl-2,6-dinitrophenyl)amine, particularly its nature as an aromatic amine, suggest a potential for significant mobility through soil profiles. acs.org Compounds with high water solubility and low soil sorption potential are prone to transport with the local water flow, including overland flow and movement through soil water. researchgate.net This mobility creates a high probability of permeating through soil and contaminating groundwater, which can pose a risk to drinking water sources. acs.org

General pathways for contaminants like aromatic amines to reach groundwater involve their release from industrial and agricultural sources, followed by transport through the vadose zone. The relatively high polarity of these compounds facilitates their movement with percolating rainwater, leading to potential long-term transport to groundwater reservoirs. acs.orgnih.gov While specific data on (3-methyl-2,6-dinitrophenyl)amine is limited, the behavior of other aromatic amines, such as various anilines, which have been detected in groundwater in industrially polluted areas, underscores this contamination pathway. acs.org Some of these related compounds, like 4-chloroaniline (B138754) and 3,4-dichloroaniline, are known to be persistent in aquatic environments, further increasing the risk of long-term groundwater contamination. acs.org

Sorption to Soil, Sediment, and Organic Matter

Sorption to soil particles, sediment, and organic matter is a critical process that counteracts the tendency of these compounds to leach into groundwater. The extent of sorption is heavily dependent on both the specific chemical structure of the compound and the properties of the soil, particularly the organic matter content. researchgate.netrsc.org

Research on nitramine analogs, such as monoethanolamine (MEA)-nitramine and dimethylamine (B145610) (DMA)-nitramine, demonstrates that soil sorption is strongly correlated with the soil's organic matter content. researchgate.netrsc.org For these compounds, the organic carbon-normalized soil-water distribution coefficients (Koc) were found to be relatively low. researchgate.netrsc.org However, even with low Koc values, soils with a high content of organic matter, such as the top layer of a forest soil, can retain a significant portion of these contaminants. researchgate.netrsc.org The quality of the organic matter can also play a role; for MEA-nitramine, sorption was influenced by the presence of acidic functional groups on the soil organic matter capable of forming hydrogen bonds. researchgate.netrsc.org

Studies on the analog 2,4-dinitroanisole (DNAN) and its reduced products provide further insight. The successive replacement of nitro groups with amino groups, which would be analogous to the transformation of a dinitro compound to (3-methyl-2,6-dinitrophenyl)amine, was shown to enhance irreversible sorption to soil under oxic conditions. nih.gov This increased sorption reduces the bioavailability of the aminoderivatives. nih.gov The physicochemical properties that influence this behavior show a clear trend: as nitro groups are replaced by amino groups, the compound becomes more water-soluble but less hydrophobic, which can lead to complex sorption behaviors. nih.gov

Data Tables

Table 1: Physicochemical Property Trends of DNAN and its Amino-Derivatives

This table illustrates how the substitution of nitro groups with amino groups on an aromatic ring, a feature relevant to (3-methyl-2,6-dinitrophenyl)amine, affects key environmental properties. Data is derived from studies on the analog 2,4-dinitroanisole (DNAN). nih.gov

| Compound | Aqueous Solubility (Sw) Trend | Octanol-Water Partition Coefficient (logKow) Trend |

| 2,4,6-trinitrotoluene (B92697) (TNT) | < DNAN | > DNAN |

| 2,4-dinitroanisole (DNAN) | > TNT, < 2-ANAN | < TNT, > 2-ANAN |

| 2-amino-4-nitroanisole (2-ANAN) | > DNAN, < 4-ANAN | < DNAN, > 4-ANAN |

| 4-amino-2-nitroanisole (4-ANAN) | > 2-ANAN, < DAAN | < 2-ANAN, > DAAN |

| 2,4-diaminoanisole (DAAN) | > 4-ANAN | < 4-ANAN |

Table 2: Summary of Soil Sorption Findings for Nitramine Analogs

This table summarizes key findings on the soil sorption characteristics of nitramine analogs, which share functional groups with (3-methyl-2,6-dinitrophenyl)amine. researchgate.netrsc.org

| Finding | Details |

| Dependence on Organic Matter | Nitramine soil sorption was found to be strongly dependent on the content of organic matter in the soil (r² = 0.72 and 0.95 for DMA- and MEA-nitramine, respectively, p < 0.05). |

| Influence of Organic Matter Quality | Soil sorption of MEA-nitramine was further influenced by the quality of the organic matter (Abs254 nm, r² = 0.93, p < 0.05), hypothesized to be due to hydrogen bonding. |

| Distribution Coefficients (Koc) | Estimated organic carbon normalized soil–water distribution coefficients (Koc) are relatively low and within the same range as for simple amines. |

| Retention in Top Soil | Despite low Koc values, the high content of organic matter commonly found in the top layer of forest soil is where most of the nitramines will be retained. |

Future Directions and Emerging Research in Substituted Dinitrophenylamine Chemistry

Development of Novel Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of substituted dinitrophenylamines and their derivatives is moving beyond traditional methods towards the creation of more architecturally complex molecules. The demand for novel compounds with tailored electronic and steric properties necessitates the development of sophisticated and highly selective synthetic strategies.

A significant area of research is the use of advanced catalytic systems. For instance, iron-catalyzed hydroamination has emerged as a powerful tool for the synthesis of diverse secondary amines from nitroaromatic precursors. acs.org This method demonstrates the potential for creating complex amine structures through the direct functionalization of the nitro group, offering a more atom-economical approach compared to classical multi-step syntheses. acs.org The development of such catalytic processes allows for the inclusion of a wider range of functional groups, leading to derivatives with unique properties. acs.org

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Researchers are exploring cost-effective and environmentally benign routes, such as those developed for the synthesis of quinoxaline (B1680401) derivatives, which can be adapted for other nitrogen-containing heterocyclic compounds. nih.gov These methods often utilize greener solvents and catalysts, minimizing waste and energy consumption. nih.gov The future in this area lies in designing multi-component reactions and domino sequences where complex dinitrophenylamine derivatives can be assembled in a single pot from simple starting materials, significantly improving efficiency.

Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The future of mechanistic studies in dinitrophenylamine chemistry lies in the synergy between advanced experimental techniques and sophisticated computational modeling.

Researchers are employing a combination of kinetics, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry to probe the intricate details of reaction pathways. acs.org For example, mechanistic studies on the iron-catalyzed reduction of nitro compounds have identified key intermediates like nitroso species and on-cycle iron hydrides, providing a clearer picture of the catalytic cycle. acs.org This level of detail allows chemists to rationally modify catalysts and reaction conditions to improve yield, selectivity, and substrate scope.

Complementing these experimental methods, quantum chemistry calculations, such as Density Functional Theory (DFT), are becoming indispensable. rsc.org These computational tools can be used to model transition states, calculate reaction energy profiles, and predict the reactivity of different substrates. acs.orgrsc.org For instance, understanding the lowest unoccupied molecular orbital (LUMO) energy of reactants can help predict the success of certain catalytic reactions. acs.org The integration of experimental data with computational insights provides a powerful platform for elucidating complex mechanisms, such as the regioselectivity in the nitrosative N-dealkylation of aromatic amines, where different pathways can compete depending on reaction conditions. nih.gov

Development of In Situ Analytical Techniques for Reaction Monitoring and Process Control

To translate novel synthetic methodologies from the laboratory to industrial-scale production, robust process control is essential. A key trend is the development and implementation of in situ analytical techniques that allow for real-time monitoring of chemical reactions.

Spectroscopic methods are at the forefront of this effort. Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need to withdraw samples from the reaction vessel. spectroscopyonline.com This is particularly valuable for reactions involving transient or unstable intermediates, which would be difficult to analyze using traditional offline methods. spectroscopyonline.com For example, in situ monitoring has been successfully applied to study surface plasmon catalytic reactions, offering insights into the reaction mechanism at a gas-liquid-solid interface. rsc.org

Beyond spectroscopy, other techniques like high-performance liquid chromatography (HPLC) and various electrochemical methods are being adapted for real-time analysis. acs.orgnumberanalytics.com The data gathered from these in situ tools enables precise control over reaction parameters like temperature, pressure, and reagent addition rates. This leads to improved reaction efficiency, higher product purity, and enhanced safety. Future research will likely focus on developing more sensitive and versatile probes and integrating these analytical tools with automated reactor systems for fully optimized chemical manufacturing. numberanalytics.com

Sustainable and Remediation Strategies for Nitroaromatic Amine Contamination

The widespread use of nitroaromatic compounds, including dinitrophenylamines, in industries such as dyes, explosives, and pesticides has led to significant environmental contamination. researchgate.netnih.gov Consequently, a major area of current and future research is the development of sustainable and effective remediation strategies.

Bioremediation is emerging as a promising and environmentally friendly approach. mdpi.com This strategy utilizes the metabolic capabilities of microorganisms like bacteria, fungi, and algae to degrade or detoxify nitroaromatic pollutants. researchgate.netmdpi.com Research has shown that many microorganisms can reduce the nitro groups of these compounds to the corresponding, and often less toxic, amino groups. researchgate.netnih.gov For instance, strains like Cupriavidus sp. have demonstrated the ability to use various nitrotoluenes and nitrobenzene (B124822) as carbon and nitrogen sources, effectively detoxifying them. nih.gov

Current research focuses on optimizing bioremediation processes. This includes exploring both anaerobic and aerobic treatment systems, as some polynitroaromatic compounds are only susceptible to biodegradation under anaerobic conditions. mdpi.com A practical approach often involves a two-stage process: an initial anaerobic treatment to reduce the nitro groups, followed by an aerobic stage to mineralize the resulting aromatic amines. mdpi.com Future work will involve the genetic engineering of microorganisms to enhance their degradative capabilities, the design of more efficient bioreactor systems, and the study of microbial consortia that can achieve complete mineralization of these recalcitrant compounds. researchgate.netmdpi.com These advancements hold the key to providing cost-effective and sustainable solutions for cleaning up sites contaminated with nitroaromatic amines.

Q & A

Basic Question: What are the recommended methods for synthesizing (3-methyl-2,6-dinitrophenyl)amine, and what key reaction conditions must be controlled?

Answer:

A validated synthesis route involves the controlled nitration and functionalization of precursor aromatic compounds. For example, a protocol adapted from the synthesis of 3-methyl-2,6-dinitrophenol (a structural analog) starts with dissolving 2,4,6-trinitrotoluene (TNT) in methanol under heating (55°C), followed by stepwise addition of sodium hypochlorite (NaClO) under acidic conditions (pH ~1) to selectively reduce and substitute nitro groups . Critical parameters include:

- Temperature control : Maintaining 55°C ensures solubility and reaction efficiency.

- pH adjustment : Acidic conditions prevent undesired side reactions.

- Purification : Column chromatography or recrystallization from methanol/water mixtures yields pure crystals .

Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing (3-methyl-2,6-dinitrophenyl)amine?

Answer:

- X-ray crystallography : Resolves molecular geometry and confirms substitution patterns. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.5931 Å, b = 17.332 Å) provide atomic-level structural validation .

- NMR spectroscopy : H and C NMR identify amine proton environments and nitro-group electronic effects.

- FT-IR : Peaks near 1520 cm and 1340 cm confirm symmetric/asymmetric NO stretching .

Advanced Question: How can computational methods predict the reactivity of (3-methyl-2,6-dinitrophenyl)amine in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations assess electron density distribution, highlighting electron-deficient aromatic rings due to nitro groups. For instance:

- Electrostatic potential maps identify reactive sites (e.g., para positions to nitro groups).

- Hammett constants () quantify substituent effects on reaction rates. The strong electron-withdrawing nature of nitro groups ( = 0.71) directs nucleophilic attack to specific positions .

Advanced Question: What intermolecular interactions dominate the crystal packing of (3-methyl-2,6-dinitrophenyl)amine, and how do they influence stability?

Answer:

Hirshfeld surface analysis reveals:

- Hydrogen bonding : N–H···O interactions between amine hydrogens and nitro oxygens (2.8–3.0 Å).

- π-π stacking : Offset stacking of aromatic rings (3.5–4.0 Å interplanar distances) enhances thermal stability.

- Van der Waals forces : Methyl groups contribute to hydrophobic packing, reducing solubility in polar solvents .

Basic Question: What safety protocols are critical when handling (3-methyl-2,6-dinitrophenyl)amine in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Waste disposal : Segregate nitro-containing waste for professional treatment to prevent environmental contamination .

Advanced Question: How can contradictory data on the compound’s thermal stability be resolved using differential scanning calorimetry (DSC)?

Answer:

- DSC protocols : Heat samples at 10°C/min under nitrogen. Exothermic peaks above 200°C indicate decomposition.

- Kinetic analysis : Apply the Kissinger method to activation energy () calculations. Discrepancies in reported values may arise from impurities or varying crystal morphologies, necessitating recrystallization and purity verification via HPLC .

Basic Question: What are the applications of (3-methyl-2,6-dinitrophenyl)amine in pharmaceutical intermediate synthesis?

Answer:

The compound serves as a precursor for:

- Antimicrobial agents : Functionalization of the amine group yields Schiff bases with activity against Staphylococcus aureus.

- Ligand design : Nitro and amine groups chelate metals (e.g., Cu) for catalytic applications .

Advanced Question: How does the substituent pattern on the aromatic ring influence the compound’s electronic properties?

Answer:

- Electron-withdrawing effects : Nitro groups decrease electron density at the aromatic ring (UV-Vis shifts to 320 nm).

- Hammett correlations : Linear free-energy relationships predict reaction rates in electrophilic substitution (e.g., = +2.1 for nitration) .

Basic Question: What solvents are optimal for recrystallizing (3-methyl-2,6-dinitrophenyl)amine, and why?

Answer:

- Methanol/water mixtures : High polarity dissolves nitro compounds at elevated temperatures, while cooling induces crystallization.

- Ethyl acetate/hexane : Gradient polarity systems improve crystal purity by removing nonpolar impurities .

Advanced Question: How can eco-friendly synthesis routes for (3-methyl-2,6-dinitrophenyl)amine reduce the Sheldon E-factor?

Answer:

- Solvent selection : Replace methanol with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Catalysis : Use recyclable catalysts (e.g., FeO nanoparticles) to minimize waste.

- E-factor calculation : Target E < 5 by optimizing atom economy (e.g., 78% yield reduces waste/kg product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.